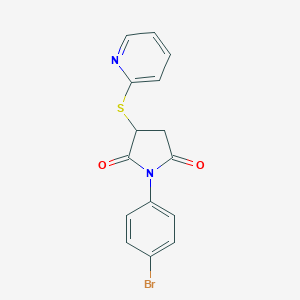

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-10-4-6-11(7-5-10)18-14(19)9-12(15(18)20)21-13-3-1-2-8-17-13/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAOCAKOPFKTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Itaconic Acid Cyclization with 4-Bromoaniline

A widely adopted method involves reacting itaconic acid with 4-bromoaniline under acidic conditions. In a representative procedure:

-

Reactants : 4-Bromoaniline (1 eq.), itaconic acid (1.2 eq.)

-

Solvent : Acetic acid (10 mL per 2 mmol of amine)

-

Conditions : Reflux at 120°C for 4–6 hours

-

Workup : Precipitation in ice/water, filtration, and recrystallization from ethanol

This method produces 1-(4-bromophenyl)pyrrolidine-2,5-dione, a key intermediate confirmed via NMR and IR spectroscopy. The IR spectrum shows carbonyl stretches at 1730 cm⁻¹ (dione) and 1676 cm⁻¹ (amide), while ¹H-NMR reveals aromatic protons at δ 7.58–8.29 ppm.

Maleic Anhydride-Based Route

Alternative protocols use maleic anhydride and 4-bromophenylamine:

-

Reactants : Maleic anhydride (1 eq.), 4-bromophenylamine (1 eq.)

-

Solvent : Toluene

-

Conditions : Reflux for 8 hours, followed by acid-catalyzed cyclization

-

Yield : 68–75%

This route is less common due to competing side reactions but offers scalability for industrial applications.

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 12 hours |

| Purification Method | Column chromatography |

| Purity (HPLC) | >95% |

Direct Oxidative Coupling

For substrates lacking pre-installed halogens, copper-catalyzed C–S bond formation is utilized:

-

Reactants : 1-(4-Bromophenyl)pyrrolidine-2,5-dione (1 eq.), pyridin-2-thiol (1.5 eq.)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 eq.)

-

Solvent : DMSO

-

Conditions : 100°C for 24 hours

-

Yield : 55–62%

This method avoids bromination but suffers from lower efficiency and side product formation.

Optimization and Challenges

Regioselectivity in Substitution

The 3-position is favored for substitution due to electronic effects from the electron-withdrawing dione groups, which activate the α-carbon toward nucleophilic attack. Competing reactions at the 4-position are minimized using bulky bases like K₂CO₃.

Solvent and Temperature Effects

Scalability and Industrial Feasibility

The thiol-displacement route (Section 2.1) is preferred for large-scale synthesis due to:

Analytical Characterization

Successful synthesis is confirmed via:

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues include:

- 1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) (): Features a dodecylthio chain at position 3.

- 3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d) (): Substituted with phenyl (position 1) and hexadecylthio (position 3).

- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (): Contains a 4-bromophenyloxy group (position 3) and acetylphenyl (position 1).

Substituent Analysis:

- Position 1 : The 4-bromophenyl group in the target compound enhances steric hindrance and electron withdrawal compared to phenyl (2d) or acetylphenyl ().

- Position 3 : The pyridin-2-ylsulfanyl group is more polar and rigid than alkylthio chains (2c, 2d) or aryloxy groups (). This increases hydrogen-bond acceptor capacity (pyridine nitrogen) and reduces rotatable bonds compared to long alkyl chains.

Physicochemical Properties

- Melting Points : Alkylthio derivatives (2c, 2d) exhibit lower melting points (78–98°C) due to flexible chains, while the target’s rigid pyridinyl group may elevate its melting point closer to 2e (103–104°C) .

- Solubility : The pyridinylsulfanyl group likely improves aqueous solubility compared to hydrophobic alkylthio chains.

Spectroscopic Data

NMR Characteristics :

- Target Compound : Expected aromatic signals at δ 7.5–8.5 ppm (pyridine protons) and δ 7.3–7.6 ppm (4-bromophenyl protons). The sulfur atom may deshield adjacent carbons in ¹³C NMR.

- 2c () : δ 0.88 ppm (terminal CH₃ of dodecylthio) and δ 1.25–1.45 ppm (methylene groups). ¹³C NMR shows signals for aliphatic carbons (~20–35 ppm) .

- Compound : Distinct methoxy (δ ~3.8 ppm) and acetyl (δ ~2.5 ppm) signals in ¹H NMR .

Elemental Analysis :

The target compound’s pyridine nitrogen increases %N compared to alkylthio analogues (e.g., 2c: 2.07% N vs. target: ~6.5% N).

Biologische Aktivität

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound characterized by a pyrrolidine ring with a bromophenyl substituent and a pyridinylsulfanyl group. This molecular structure incorporates a dione functional group, which is crucial for its biological activity and potential therapeutic applications. The presence of the bromine atom enhances lipophilicity, potentially influencing interactions with biological targets.

Chemical Structure

The chemical formula for 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is CHBrNOS. Its structural features are as follows:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Bromophenyl Group : A phenyl ring substituted with a bromine atom.

- Pyridinylsulfanyl Group : A pyridine ring connected via a sulfur atom.

Research indicates that 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione interacts with various biological macromolecules, including enzymes and receptors. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions, revealing insights into its potential therapeutic effects. The unique combination of substituents in this compound enhances both its lipophilicity and biological activity.

Biological Activities Reported

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exhibits several biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Derivatives have been tested for their ability to combat microbial infections.

- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease pathways.

Comparison with Related Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Chlorine instead of bromine | Anticancer activity reported |

| 3-(Pyridin-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dione | Benzyl group instead of bromophenyl | Antimicrobial properties |

| 1-(4-Methylphenyl)-3-(pyridin-3-sulfanyl)pyrrolidine-2,5-dione | Methyl substitution; different sulfanyl position | Reduced cytotoxicity compared to brominated analog |

Study on Anticancer Activity

A study investigated the anticancer properties of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione against various cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

Research has also highlighted the compound's ability to inhibit specific enzymes implicated in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.